molecular formula C12H14N4O4S B2609630 ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate CAS No. 313262-58-7

ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate

Cat. No.: B2609630
CAS No.: 313262-58-7
M. Wt: 310.33
InChI Key: RDVPHOBBCVPZBP-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate is a complex organic compound with a unique structure that combines elements of thiazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a thiazole derivative with a purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Properties

IUPAC Name

ethyl 2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-3-20-7(17)6-16-10(18)8-9(14(2)12(16)19)13-11-15(8)4-5-21-11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVPHOBBCVPZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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